3-(piperazine-1-carbonyl)-2H-indazole
Overview
Description
“3-(piperazine-1-carbonyl)-2H-indazole” is a compound that contains an indazole and a piperazine group. Indazoles are a type of heterocyclic aromatic organic compound, while piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Piperazine itself is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Scientific Research Applications
Synthesis and Docking Studies
- Compounds with the piperazine-1-yl-1H-indazole structure have been synthesized and characterized, with docking studies revealing their potential in medicinal chemistry. The synthesis process for these compounds is efficient and provides a basis for further research into their biological applications (V. Balaraju et al., 2019).
Antimicrobial and Antidepressant Activities
- Novel derivatives of piperazine compounds have been synthesized and evaluated for their antidepressant and antimicrobial activities. This highlights the potential of piperazine derivatives in treating various conditions, including mental health disorders and infections (J. Kumar et al., 2017).
Biological Activity and SAR Studies
- The synthesis of novel conazole analogues and their biological activities, including antimicrobial and antioxidant effects, have been explored. This research is crucial for understanding the structure-activity relationships (SAR) of these compounds (Arif Mermer et al., 2018).
Anticancer Screening
- Piperazine-azole-fluoroquinolone hybrids have been synthesized and screened for their biological activities, including anticancer properties. These compounds demonstrate the versatility of piperazine derivatives in targeting various diseases, including cancer (Arif Mermer et al., 2019).
Carbon Dioxide Capture
- A study on the degradation of aqueous piperazine in carbon dioxide capture processes highlights the chemical's resistance to thermal degradation and oxidation. This research is significant for environmental applications, especially in reducing greenhouse gas emissions (S. Freeman et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1H-indazol-3-yl(piperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(16-7-5-13-6-8-16)11-9-3-1-2-4-10(9)14-15-11/h1-4,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYKESQWTJEIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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